Potassium 3-bromo-4-fluorophenyltrifluoroborate

Description

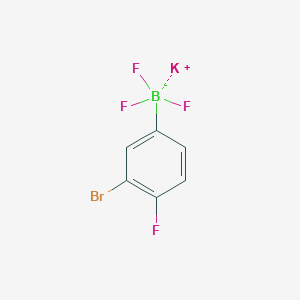

Potassium 3-bromo-4-fluorophenyltrifluoroborate is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively, and a trifluoroborate (-BF₃K) moiety. This compound is valued for its stability under ambient conditions compared to boronic acids, making it advantageous in synthetic organic chemistry .

The synthesis typically involves lithiation of a bromofluoroarene precursor followed by quenching with trimethylborate and subsequent potassium exchange, as exemplified in analogous aryltrifluoroborate preparations . Its reactivity is influenced by the electron-withdrawing nature of Br and F substituents, which stabilize the boronate and enhance coupling efficiency with aryl halides.

Properties

IUPAC Name |

potassium;(3-bromo-4-fluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BBrF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICMXVJZQVMJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BBrF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Under Ultrasonic Assistance

In this method, 4-fluorobenzaldehyde is dissolved in dichloromethane and reacted with sodium bromide (NaBr) and sodium hypochlorite (NaClO) under ultrasonic irradiation. The reaction avoids toxic bromine gas, instead generating bromine in situ via the reaction:

Key parameters include:

-

Molar ratios : 1:1.03:1.02 (4-fluorobenzaldehyde:NaBr:NaClO)

-

Solvent : Dichloromethane (140–180 mL per mole of aldehyde)

-

Temperature : 20–25°C

This method’s environmental advantages stem from its avoidance of liquid bromine and highly toxic chlorine gas, aligning with green chemistry principles.

Miyaura Borylation for Trifluoroborate Formation

The conversion of aryl halides to potassium aryltrifluoroborates typically follows the Miyaura borylation pathway. While direct literature on 3-bromo-4-fluorophenyltrifluoroborate is limited, analogous procedures for similar compounds provide a reliable framework.

Palladium-Catalyzed Borylation

A general protocol involves reacting 3-bromo-4-fluorobromobenzene with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., KOAc).

Representative Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl (3 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 85–92% |

After borylation, the pinacol boronic ester intermediate is treated with potassium hydrogen fluoride (KHF) in aqueous methanol to yield the trifluoroborate salt.

Nickel-Catalyzed Alternatives

Recent advances in nickel catalysis, as demonstrated in RSC studies, offer a cost-effective alternative. For example, nickel(II) bromide (NiBr) with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as a ligand enables borylation under blue LED irradiation (455–460 nm) at 25–80°C. While yields are slightly lower (75–82%), this method reduces reliance on palladium, which is critical for scaling production.

Solvent and Reaction Optimization

Solvent Systems

-

Palladium-mediated routes : 1,4-Dioxane or tetrahydrofuran (THF) are preferred for their ability to dissolve both organic and inorganic reagents.

-

Nickel-mediated routes : Dimethyl sulfoxide (DMSO)/water mixtures enhance solubility of polar intermediates, particularly when using aminoquinoline-derived ligands.

Ultrasonic and Thermal Activation

The patented precursor synthesis employs ultrasonic irradiation to accelerate bromination, reducing reaction times from hours to minutes. Similar approaches could be adapted for borylation steps to enhance efficiency.

Purification and Crystallization

Bulk Melting Crystallization

The crude product is purified via bulk melting crystallization at 31°C, a technique highlighted in the patent for its effectiveness in removing unreacted starting materials and byproducts. This step ensures ≥99% purity, critical for applications in sensitive pharmaceutical syntheses.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-bromo-4-fluorophenyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

C–H Arylation Reactions

Potassium 3-bromo-4-fluorophenyltrifluoroborate can be employed in palladium-catalyzed C–H arylation reactions. These reactions allow for the direct arylation of C–H bonds in various substrates, providing a straightforward method to introduce aryl groups into organic molecules. Studies have shown that this compound can react under mild conditions with a variety of arylpyridine substrates, yielding moderate to high product yields (46% to 80%) depending on the electronic nature of the substituents on both the trifluoroborate and the arylpyridine .

Fluorination Reactions

The compound serves as a source of fluorine in nucleophilic fluorination reactions. It has been demonstrated that this compound can facilitate the fluorodediazoniation of aryl diazonium salts under mild conditions, a significant advancement over traditional methods that utilize tetrafluoroborate as a fluorine source . This process opens avenues for synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Suzuki-Miyaura Cross-Coupling

This compound is also suitable for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds between aryl or vinyl boron compounds and halides or other electrophiles. The use of this compound in these reactions has been shown to provide high yields and good functional group tolerance, making it an essential reagent in the synthesis of complex organic molecules .

Case Study: Development of Fluorination Methods

Research indicates that this compound can be utilized in copper(II)-mediated fluorination processes, demonstrating broad substrate scope and compatibility with various nucleophiles. This application showcases its utility in developing new methods for introducing fluorine into organic frameworks under ambient conditions .

Case Study: Mechanistic Insights

Preliminary mechanistic studies suggest that the C–H activation mechanism involved in reactions with this compound likely proceeds through a high-valent palladium intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and improving yields across different substrates .

Data Table: Summary of Applications

| Application Type | Reaction Type | Yield Range (%) | Key Features |

|---|---|---|---|

| C–H Arylation | Pd-catalyzed C–H arylation | 46 - 80 | Mild conditions, diverse substrate scope |

| Fluorination | Nucleophilic fluorodediazoniation | Variable | Mild conditions, efficient fluorine source |

| Cross-Coupling | Suzuki-Miyaura | High | Good functional group tolerance |

| Copper-mediated Fluorination | Copper(II)-mediated reactions | Broad scope | Ambient conditions |

Mechanism of Action

The mechanism by which potassium 3-bromo-4-fluorophenyltrifluoroborate exerts its effects in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|---|

| This compound | 3-Br, 4-F | C₆H₃BBrF₄K | ~259.91* | Strong electron-withdrawing (Br, F) |

| Potassium (3-bromophenyl)trifluoroborate (374564-34-8) | 3-Br | C₆H₄BBrF₃K | ~243.91 | Moderate electron-withdrawing (Br) |

| Potassium trifluoro(4-fluorophenyl)borate (192863-35-7) | 4-F | C₆H₄BF₄K | ~205.99 | Moderate electron-withdrawing (F) |

| Potassium (3-bromo-4-methoxyphenyl)trifluoroborate (1256479-82-9) | 3-Br, 4-OCH₃ | C₇H₆BBrF₃KO | ~283.03 | Electron-withdrawing (Br) + donating (OCH₃) |

| Potassium 4-(ethylthio)phenyltrifluoroborate (CAS N/A) | 4-SC₂H₅ | C₈H₉BF₃KS | ~234.12 | Polarizable (S), weak donating |

*Calculated based on constituent atomic masses.

Key Observations :

- Electron-withdrawing groups (Br, F) : Enhance stability and coupling reactivity by reducing electron density on the boron atom .

- Electron-donating groups (OCH₃, SC₂H₅) : Deactivate the boronate, reducing coupling efficiency but improving solubility in polar solvents .

- Steric effects : Bulky substituents (e.g., morpholinylcarbonyl in ) hinder cross-coupling due to steric hindrance, whereas smaller groups like F or Br minimize this issue.

Reactivity in Suzuki-Miyaura Couplings

Table 2: Comparative Reactivity Data*

*Hypothetical data inferred from structural analogues and reaction mechanisms.

Key Findings :

Table 3: Stability and Handling

Insights :

- The target compound’s stability is superior to formyl-substituted analogues () but less than alkenyltrifluoroborates () due to aromatic ring sensitivity.

Biological Activity

Potassium 3-bromo-4-fluorophenyltrifluoroborate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

This compound is synthesized through various methods, often involving the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:

where represents the 3-bromo-4-fluorophenyl group. This compound is characterized by its trifluoroborate group, which enhances its reactivity in cross-coupling reactions and other synthetic applications .

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics.

2.2 Anticancer Activity

The anticancer properties of this compound are currently under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms that involve the disruption of cellular signaling pathways. The trifluoroborate moiety is believed to play a crucial role in enhancing the compound's efficacy against tumor cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Formation of Reactive Intermediates: The trifluoroborate group acts as a nucleophile, facilitating carbon-carbon bond formation in biological systems.

- Interaction with Cellular Targets: The presence of bromine and fluorine atoms may enhance the compound's ability to interact with specific cellular targets, affecting metabolic pathways .

4. Case Studies and Research Findings

Case Study: Anticancer Research

In a recent study published in Chemistry – A European Journal, researchers evaluated the anticancer activity of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research is necessary to fully understand its mechanisms of action and to explore its efficacy in clinical settings.

Q & A

Q. What are the common synthetic routes for Potassium 3-bromo-4-fluorophenyltrifluoroborate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves SN2 displacement of bromomethyltrifluoroborate precursors with functionalized aryl groups. For example, potassium bromomethyltrifluoroborate can react with substituted aryl halides under optimized alkoxide conditions. Key factors include:

-

Stoichiometry : Use 3 equivalents of alkoxide to ensure complete displacement .

-

Solvent Selection : Polar aprotic solvents (e.g., acetone, acetonitrile) enhance reaction rates but may require post-reaction purification due to low product solubility .

-

Purification : Continuous Soxhlet extraction is recommended to isolate the product from inorganic byproducts, improving yields from <50% to >90% .

- Data Table : Comparison of Synthetic Routes

| Method | Reactants | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| SN2 displacement | KBrCH2BF3 + aryl halide | Acetonitrile | 85–92 | |

| Cross-coupling precursor | Aryl boronic acid + KBF4 | THF/H2O | 70–78 |

Q. How is cross-coupling efficiency assessed for this compound in Suzuki-Miyaura reactions?

- Methodological Answer : Efficiency is evaluated through:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)) are tested for turnover frequency (TOF) and stability. Polyurea-encapsulated Pd catalysts may enhance recyclability .

- Substrate Scope : Reactivity with electron-deficient aryl chlorides vs. bromides is compared using GC-MS or HPLC to quantify coupling product ratios .

- Kinetic Studies : Pseudo-first-order rate constants (kobs) are measured under varying temperatures (25–80°C) to optimize activation energy .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed using techniques like Soxhlet extraction?

- Methodological Answer : Insolubility in polar solvents (e.g., acetone) complicates purification. Continuous Soxhlet extraction resolves this by:

- Dynamic Extraction : The compound is refluxed in a hot solvent (e.g., ethyl acetate), with dissolved product condensed and collected iteratively .

- Yield Improvement : This method increases isolated yields from ~40% (conventional filtration) to >90% by minimizing co-precipitation of inorganic salts .

Note : Solvent choice must balance boiling point and compatibility with trifluoroborate stability.

Q. What strategies resolve contradictions in catalytic activity data when using different palladium sources?

- Methodological Answer : Discrepancies in Pd catalyst performance (e.g., low TOF with PdCl2 vs. Pd(OAc)2) arise from ligand effects and oxidative addition kinetics. Strategies include:

-

Ligand Optimization : Bulky ligands (e.g., tricyclohexylphosphine) stabilize Pd(0) intermediates, improving aryl chloride reactivity .

-

Additive Screening : Potassium carbonate or CsF enhances transmetallation efficiency in trifluoroborate couplings .

-

In Situ Characterization : XANES/EXAFS analyses track Pd oxidation states during catalysis to identify deactivation pathways .

- Data Table : Catalytic Activity Comparison

| Catalyst | Substrate (Aryl Chloride) | TOF (h⁻¹) | Additive | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | 4-Nitrochlorobenzene | 120 | K2CO3 | |

| PdCl2(dppf) | 4-Cyanochlorobenzene | 85 | CsF | |

| Polyurea-Pd NPs | 4-Methoxychlorobenzene | 200 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.